

Application Notes & Protocols: Vercirnon Dosage for In Vitro Chemotaxis Assays

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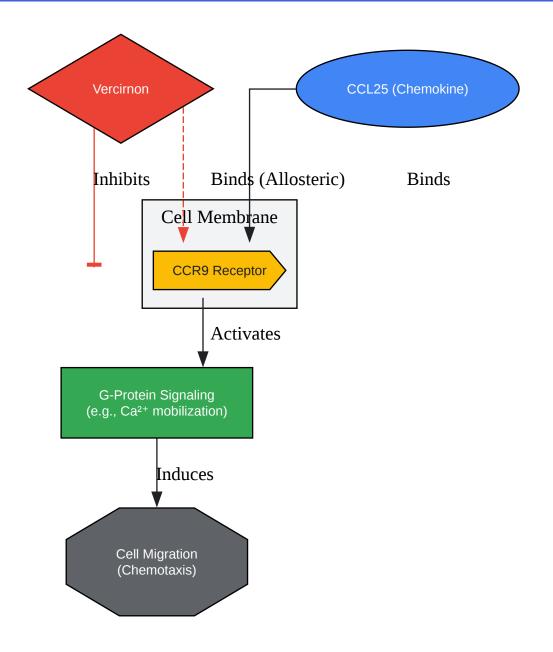
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Vercirnon** (also known as GSK-1605786 or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] CCR9 plays a critical role in guiding the migration of lymphocytes, particularly to the small intestine, by responding to its specific ligand, CCL25 (TECK).[2][4] This interaction is implicated in the pathophysiology of inflammatory bowel diseases (IBD) like Crohn's disease. **Vercirnon** functions as an intracellular allosteric antagonist, effectively blocking CCR9-mediated signaling pathways, thereby inhibiting the chemotactic response of immune cells. These application notes provide detailed protocols and dosage guidelines for utilizing **Vercirnon** in in vitro chemotaxis assays to study its inhibitory effects on CCR9-expressing cells.

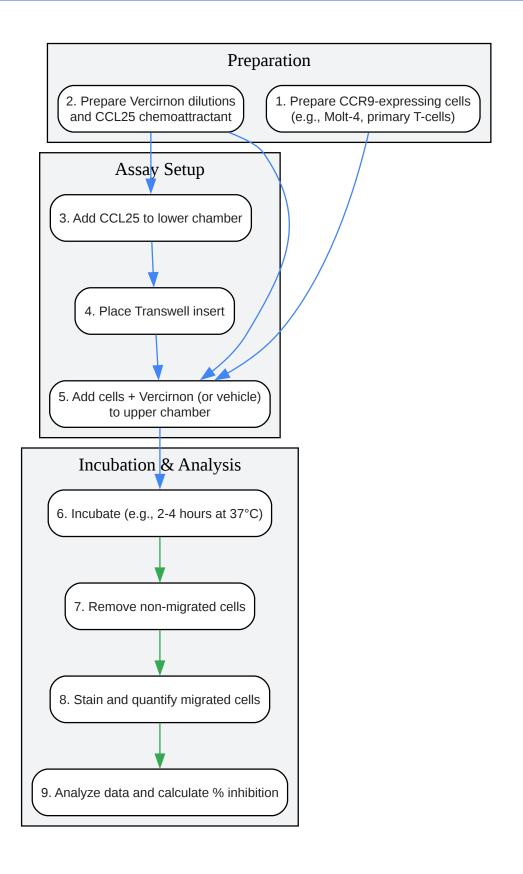
Mechanism of Action

Vercirnon acts by binding to an intracellular allosteric site on the CCR9 receptor. This binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling cascades that are initiated by the binding of the chemokine CCL25 to the extracellular domain of the receptor. The ultimate effect is the inhibition of directed cell migration, or chemotaxis, towards a CCL25 gradient.









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